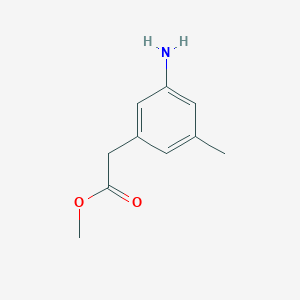

Methyl (3-amino-5-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-amino-5-methylphenyl)acetate: is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination of Methyl 2-(3-nitro-5-methylphenyl)acetate: This method involves the reduction of the nitro group to an amino group. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.

Direct Amination: Another method involves the direct amination of methyl 2-(3-bromo-5-methylphenyl)acetate using ammonia or an amine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of methyl 2-(3-amino-5-methylphenyl)acetate typically involves large-scale reduction processes using hydrogen gas and palladium catalysts due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and sulfonamides.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Methyl 2-(3-amino-5-methylphenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmaceuticals: This compound can be used in the synthesis of drugs that target specific biological pathways. Its derivatives may exhibit biological activity, making it a valuable compound in medicinal chemistry.

Industry:

Agrochemicals: It can be used in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-5-methylphenyl)acetate depends on its specific application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

- Methyl 2-(3-amino-4-methylphenyl)acetate

- Methyl 2-(3-amino-6-methylphenyl)acetate

- Methyl 2-(3-amino-5-ethylphenyl)acetate

Comparison:

- Methyl 2-(3-amino-5-methylphenyl)acetate is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets.

- Methyl 2-(3-amino-4-methylphenyl)acetate and Methyl 2-(3-amino-6-methylphenyl)acetate have different substitution patterns, which can lead to variations in their chemical and biological properties.

- Methyl 2-(3-amino-5-ethylphenyl)acetate has a longer alkyl chain, which can affect its lipophilicity and membrane permeability.

This detailed article provides a comprehensive overview of methyl 2-(3-amino-5-methylphenyl)acetate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl (3-amino-5-methylphenyl)acetate, a compound with potential biological significance, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, as well as its potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H15N1O2

- Molecular Weight : 195.25 g/mol

The compound features an amino group (-NH2) and an ester functional group (-COOCH3), which are critical for its biological interactions.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various derivatives showed that certain analogs had notable activity against Gram-positive and Gram-negative bacteria. For instance:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.0195 mg/mL for structurally similar compounds, indicating strong antibacterial efficacy .

- Staphylococcus aureus : Similar MIC values were observed, showcasing the potential of these compounds in combating infections caused by resistant bacterial strains.

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have shown antifungal activity. Studies have reported effective inhibition against fungi such as:

- Candida albicans

- Aspergillus niger

In vitro assays indicated that certain derivatives exhibited inhibition zones exceeding 20 mm at concentrations around 1 µg/mL, suggesting their potential as antifungal agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity concerning this compound derivatives:

- Synthesis of Derivatives : Various synthetic routes have been explored to create derivatives with enhanced biological activity. For example, modifications to the amino group or ester functionalities have been investigated for improved antimicrobial properties .

- Comparative Studies : A comparative analysis of different derivatives highlighted the structure-activity relationship (SAR), which is crucial for understanding how modifications affect biological efficacy. For instance, introducing electron-withdrawing groups significantly improved antimicrobial activity against specific pathogens .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|---|

| This compound | Antibacterial | Escherichia coli | 0.0048 | 24 |

| This compound | Antibacterial | Staphylococcus aureus | 0.0195 | 22 |

| This compound | Antifungal | Candida albicans | - | 21 |

| This compound | Antifungal | Aspergillus niger | - | 20 |

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-(3-amino-5-methylphenyl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |

InChI Key |

WAJVBCNLZFJLOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.